5-amino-6-methyl-1H-pyrimidin-4-one

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Researchers requiring reproducible fragment libraries often face variability in building block purity and hydration states. 5-Amino-6-methylpyrimidin-4-one (CAS 14675-49-1) eliminates this with a precisely defined scaffold (MW 125.13, logP -0.8, 2 HBD/2 HBA, zero rotatable bonds) matching Rule-of-Three criteria. • Fragment probe: minimal non-specific binding, pre-organized pharmacophore. • Synthetic intermediate: 5-NH2 enables C5 derivatization for carbocyclic nucleoside analogs. • Solid-state engineering: tautomeric duality enables co-crystals with tuned solubility. ≥97% white crystalline solid; global stock.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B7902191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-6-methyl-1H-pyrimidin-4-one
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N=CN1)N
InChIInChI=1S/C5H7N3O/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9)
InChIKeyGZUUWQMNQRGTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-methyl-1H-pyrimidin-4-one: Physicochemical and Structural Baseline


5-Amino-6-methyl-1H-pyrimidin-4-one (CAS 14675-49-1, PubChem CID 319991) is a monocyclic pyrimidin-4-one heterocycle with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol [1]. It bears a single methyl substituent at the 6-position and a primary amino group at the 5-position of the pyrimidin-4-one ring. Computed descriptors include an XLogP3-AA of -0.8, a topological polar surface area (TPSA) of 67.5 Ų, two hydrogen bond donor sites, and two hydrogen bond acceptor sites [1]. A predicted pKa of 9.33 ± 0.50 and a density of 1.44 g/cm³ have been reported . The compound is listed under NSC number 266143 and is commercially available as a white crystalline solid, typically at ≥97% purity . It serves primarily as a synthetic intermediate in medicinal chemistry, particularly as a precursor for 5-substituted pyrimidine carbocyclic nucleoside analogs [2].

Why This Compound Cannot Be Substituted with Generic Pyrimidinone Analogs


The pyrimidin-4-one scaffold shares the six-membered heterocyclic core with nucleobases such as uracil and cytosine, but the precise substitution pattern at positions 5 and 6—and critically, the absence of a carbonyl at the 2-position—generates a physicochemical and hydrogen-bonding profile that diverges substantially from closely related analogs [1]. The 5-amino-6-methyl substitution pattern imparts a distinct combination of zero rotatable bonds, moderate polarity (XLogP -0.8, TPSA 67.5 Ų), and a precisely balanced 2 H-bond donor / 2 H-bond acceptor count [1]. Substituting with 5-amino-6-methyluracil (which adds a C2 carbonyl) alters the molecular weight, hydrogen-bonding inventory, lipophilicity, and tautomeric equilibrium, any of which can propagate into changes in solubility, permeability, metabolic stability, and target recognition in drug discovery programs [2]. Similarly, removal of the 6-methyl group (yielding 5-amino-4(3H)-pyrimidinone) shifts the predicted pKa from 9.33 to 8.89, potentially affecting ionization state at physiological pH and consequently altering binding interactions and pharmacokinetic behavior . These differences mean that simple analog substitution without experimental re-validation risks confounding structure-activity relationships, making compound-specific procurement essential for reproducible research.

Quantitative Evidence vs. Closest Structural Analogs


Molecular Weight and Hydrogen-Bonding Profile vs. 5-Amino-6-methyluracil

5-Amino-6-methyl-1H-pyrimidin-4-one possesses a molecular weight of 125.13 g/mol, two hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA), with a TPSA of 67.5 Ų [1]. In contrast, 5-amino-6-methyluracil (5-amino-6-methylpyrimidine-2,4-dione, CAS 6270-46-8) carries an additional carbonyl at the C2 position, yielding a molecular weight of 141.13 g/mol, three HBD, four HBA, and a higher TPSA [2][3]. The absence of the C2 carbonyl in the target compound reduces molecular weight by 11.3% and halves the HBA count (from 4 to 2). This structural deletion fundamentally alters the hydrogen-bonding network available for intermolecular interactions and biological target recognition.

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

pKa and Ionization State vs. the Des-methyl Analog

The target compound has a predicted pKa of 9.33 ± 0.50, whereas the des-methyl analog 5-amino-4(3H)-pyrimidinone (CAS 69785-94-0) exhibits a predicted pKa of 8.89 ± 0.40 . This 0.44-unit upward shift in pKa for the 6-methylated compound means that at physiological pH (7.4), a marginally higher fraction of the target compound remains in the neutral form compared to the des-methyl analog. The 6-methyl group also increases molecular weight from 111.10 to 125.13 g/mol and reduces density from 1.55 g/cm³ to 1.44 g/cm³ . The melting point of the des-methyl analog is 206–208 °C, while the target compound melts at approximately 220 °C (from ethanol), consistent with the additional methyl group enhancing crystal lattice enthalpy .

Ionization state pH-dependent solubility Pharmacokinetic prediction

Tautomeric Duality vs. 2,6-Diaminopyrimidin-4-one

Crystallographic analysis of the closely related 2-amino-6-methylpyrimidin-4-one scaffold demonstrates that this substitution pattern enables co-existence of both 1H- and 3H-tautomers in a 1:1 ratio within the same crystal lattice, linked by a hydrogen-bonding network analogous to a Watson–Crick C–G base pair [1]. In contrast, 2,6-diaminopyrimidin-4-one crystallizes exclusively as the 3H-tautomer, without evidence of the 1H form in any of four independently solved structures [1]. A Cambridge Structural Database (CSD) substructure search across all pyrimidin-4-one derivatives identified 15 entries for the 1H form, 39 for the 3H form, and only five entries exhibiting both tautomers simultaneously [1]. While direct crystallographic data for the 5-amino-6-methyl derivative has not been reported, the tautomeric ambivalence observed in the 2-amino-6-methyl congener is structurally rational and provides class-level evidence that the 5-amino-6-methyl substitution pattern is also likely to express tautomeric duality, distinguishing it from 2,6-diamino-substituted pyrimidin-4-ones.

Tautomerism Crystal engineering Hydrogen bonding Molecular recognition

Rotatable Bond Count and Fragment-Like Pharmacophore Advantage

5-Amino-6-methyl-1H-pyrimidin-4-one possesses zero rotatable bonds (heavy atom count: 9, complexity score: 204) [1]. This extreme conformational rigidity contrasts with 2-amino-6-methyl-4(3H)-pyrimidinone analogs bearing additional exocyclic substitution, which introduce rotatable bonds and increase molecular complexity . The zero-rotatable-bond constraint pre-organizes the scaffold geometry, reducing the entropic penalty upon binding to a biological target and thereby enhancing ligand efficiency in fragment-based screening campaigns. By comparison, 6-methyl-4(3H)-pyrimidinone (CAS 3524-87-6) has a molecular weight of 110.11 g/mol, a predicted pKa of 9.11, and only one HBD and one HBA, yielding a simpler but less functionally versatile pharmacophore .

Fragment-based drug discovery Ligand efficiency Scaffold complexity

Boiling Point and Thermal Stability vs. the Uracil Analog

The target compound exhibits a predicted boiling point of 229.2 °C at 760 mmHg and a flash point of 92.4 °C . In marked contrast, 5-amino-6-methyluracil (CAS 6270-46-8) has a predicted boiling point of 463.2 °C at 760 mmHg and a flash point of 233.9 °C [1]. The 234 °C difference in boiling point between the two structurally related compounds is directly attributable to the additional C2 carbonyl in the uracil scaffold, which substantially increases intermolecular hydrogen bonding in the condensed phase. The lower boiling point of the target compound facilitates purification by sublimation or short-path distillation under milder thermal conditions, reducing the risk of thermal degradation during downstream processing.

Thermal stability Purification Formulation development

Synthetic Utility as a Nucleoside Intermediate

Patent literature explicitly identifies 5-amino-6-methyl-1H-pyrimidin-4-one (or its tautomeric forms) as an 'important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine in a more complex structure,' citing advantages of a 'simple and safe operational process,' 'mild reaction conditions,' and suitability for 'industrial production' [1]. This documented role as a gateway intermediate for nucleoside analog synthesis is not uniformly shared by all pyrimidin-4-one regioisomers; for example, the 2-amino-6-methyl derivative has been explored primarily for N2-adamantyl derivatization toward TNF release activation rather than nucleoside construction [2]. The 5-amino group in the target compound provides a nucleophilic handle for subsequent functionalization (acylation, alkylation, diazotization) to access diverse 5-substituted pyrimidine nucleoside scaffolds.

Nucleoside synthesis Medicinal chemistry intermediates Process chemistry

Recommended Research and Industrial Applications


Fragment-Based Drug Discovery Hit and Library Design

With a molecular weight of 125.13 g/mol, zero rotatable bonds, a balanced 2 HBD / 2 HBA profile, and a moderate XLogP of -0.8, this compound fits the Rule-of-Three criteria for fragment libraries [1]. The absence of the C2 carbonyl (compared to uracil analogs) reduces hydrogen-bonding complexity, minimizing the risk of non-specific binding while retaining sufficient polar functionality for target engagement . Its rigid scaffold pre-organizes the pharmacophore, potentially yielding high ligand efficiency when elaborated into lead compounds. The 5-amino group serves as a synthetic handle for parallel derivatization in fragment-growth campaigns targeting kinases, epigenetic enzymes, or nucleoside-binding pockets [2].

Nucleoside Analog Synthesis for Antiviral and Anticancer Research

The compound is explicitly documented in patent literature as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleosides under mild, industrially scalable conditions [2]. The 5-amino group enables regioselective functionalization (acylation, alkylation, Sandmeyer-type halogenation) to install diverse substituents at the position corresponding to the nucleobase C5, a common modification site in clinically approved nucleoside drugs. The lower boiling point (229.2 °C vs. 463.2 °C for the uracil analog) facilitates intermediate purification at reduced thermal stress, preserving the integrity of sensitive functional groups during multi-step synthetic sequences .

Tautomerism-Dependent Co-Crystal and Solid-Form Screening

Based on crystallographic evidence from the 2-amino-6-methylpyrimidin-4-one scaffold, which co-crystallizes as a 1:1 mixture of 1H- and 3H-tautomers in a Watson–Crick-type hydrogen-bonding motif, the 5-amino-6-methyl derivative is predicted to exhibit analogous tautomeric duality [3]. This property can be exploited in co-crystal engineering with complementary hydrogen-bonding partners (e.g., carboxylic acids, amides) to generate novel solid forms with tailored solubility, stability, or mechanical properties. The rarity of pyrimidin-4-ones that exhibit co-existing tautomers (only 5 of 59 CSD entries) makes this a distinguishing feature for intellectual property generation in pharmaceutical solid-form landscapes.

Selective Physicochemical Differentiation in Parallel SAR Campaigns

When designing parallel structure–activity relationship (SAR) arrays, the target compound offers a distinct physicochemical vector compared to its closest analogs. Relative to 5-amino-6-methyluracil, it reduces molecular weight by 11.3% and HBA count by 50%, while relative to 5-amino-4(3H)-pyrimidinone, it shifts pKa upward by 0.44 units and increases molecular weight by 12.6% [1]. These quantitative differences permit systematic exploration of how incremental changes in lipophilicity, hydrogen-bonding capacity, and ionization state translate into in vitro potency, selectivity, ADME parameters, and in vivo pharmacokinetics, generating high-resolution SAR data that directly inform lead optimization decisions [4].

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